molecular formula C5H12N2 B1459333 (S)-2-Aminomethyl-1-methylazetidine CAS No. 1363378-17-9

(S)-2-Aminomethyl-1-methylazetidine

Cat. No.: B1459333
CAS No.: 1363378-17-9
M. Wt: 100.16 g/mol
InChI Key: QVSTZIIJZBVKNK-YFKPBYRVSA-N
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Description

(S)-2-Aminomethyl-1-methylazetidine is a chiral azetidine derivative with a unique four-membered ring structure. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of both an amino group and a methyl group on the azetidine ring contributes to its distinct chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Aminomethyl-1-methylazetidine typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available starting materials such as (S)-1-methylazetidine-2-carboxylic acid.

    Reduction: The carboxylic acid group is reduced to an alcohol using a reducing agent like lithium aluminum hydride.

    Amination: The alcohol is then converted to an amine through a substitution reaction with ammonia or an amine source under appropriate conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using catalysts such as palladium on carbon to facilitate the reduction steps.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Aminomethyl-1-methylazetidine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation Products: Imines, nitriles.

    Reduction Products: Secondary amines, tertiary amines.

    Substitution Products: Halogenated azetidine derivatives.

Scientific Research Applications

(S)-2-Aminomethyl-1-methylazetidine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (S)-2-Aminomethyl-1-methylazetidine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It may modulate signaling pathways related to neurotransmission or metabolic processes.

Comparison with Similar Compounds

    ®-2-Aminomethyl-1-methylazetidine: The enantiomer of (S)-2-Aminomethyl-1-methylazetidine with different stereochemistry.

    2-Aminomethylazetidine: Lacks the methyl group, resulting in different chemical properties.

    1-Methylazetidine: Lacks the amino group, affecting its reactivity and biological activity.

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of both an amino and a methyl group, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

[(2S)-1-methylazetidin-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2/c1-7-3-2-5(7)4-6/h5H,2-4,6H2,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSTZIIJZBVKNK-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H]1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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